

# 4-Methylumbelliferyl Nonanoate: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: 4-Methylumbelliferyl nonanoate

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## Abstract

**4-Methylumbelliferyl nonanoate** (4-MUN) is a fluorogenic substrate widely utilized in biochemical assays for the detection of esterase and lipase activity. Its utility lies in the enzymatic cleavage of the nonanoate group, which releases the highly fluorescent compound 4-methylumbelliferone (4-MU). This document provides a detailed overview of the chemical properties, synthesis, and applications of **4-Methylumbelliferyl nonanoate**, with a focus on experimental protocols and the biological significance of its hydrolysis product.

## Chemical and Physical Properties

**4-Methylumbelliferyl nonanoate** is a synthetic coumarin derivative. The core chemical and physical properties are summarized below.

Property	Value	Reference
Molecular Formula	C <sub>19</sub> H <sub>24</sub> O <sub>4</sub>	[1]
Molecular Weight	316.39 g/mol	[1]
CAS Number	18319-93-2	[2][3]
IUPAC Name	(4-methyl-2-oxo-2H-chromen-7-yl) nonanoate	-
Appearance	White to off-white crystalline powder	[3]
Purity	≥98% (HPLC)	[3]
Predicted Boiling Point	453.2 ± 40.0 °C	[2]
Melting Point	Not available. (Related compound 4-Methylumbelliferyl heptanoate melts at 41-42 °C)	[4]
Solubility	Soluble in water, acetone, and methanol. For related compounds: Soluble in DMSO (up to 115 mg/mL for the galactopyranoside derivative) and pyridine (50 mg/mL for the heptanoate derivative). Insoluble in 95% ethanol.	[3][4]
Storage	Store at -20°C or +4°C, protected from light and moisture.	[2][3]

Table 1: Chemical and Physical Properties of **4-Methylumbelliferyl Nonanoate**

## Spectral Properties

**4-Methylumbelliferyl nonanoate** itself is non-fluorescent. Enzymatic hydrolysis yields 4-methylumbelliferone, which exhibits strong blue fluorescence.

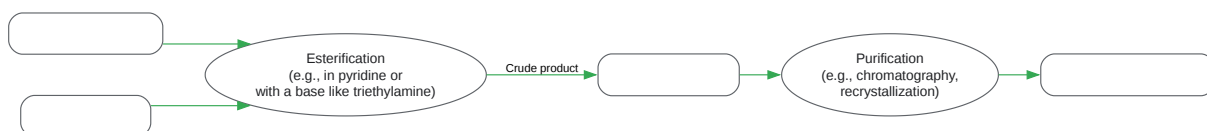
Property	Wavelength (nm)	Conditions	Reference
Excitation (Ex)	~366	-	[3]
Emission (Em)	~485	Blue fluorescence	[3]

Table 2: Spectral Properties of the Hydrolysis Product, 4-Methylumbelliferone

## Synthesis

While a specific, detailed protocol for the synthesis of **4-Methylumbelliferyl nonanoate** is not readily available in the reviewed literature, the general synthetic route involves the esterification of 4-methylumbelliferone with nonanoic acid or a more reactive derivative, such as nonanoyl chloride. This type of reaction is a standard procedure in organic synthesis.

A plausible synthetic workflow is outlined below:



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Caption: Plausible synthetic workflow for **4-Methylumbelliferyl nonanoate**.

## Experimental Protocols

### General Lipase/Esterase Activity Assay

This protocol is a generalized procedure based on assays for similar 4-methylumbelliferyl esters and can be adapted for **4-Methylumbelliferyl nonanoate**.

Materials:

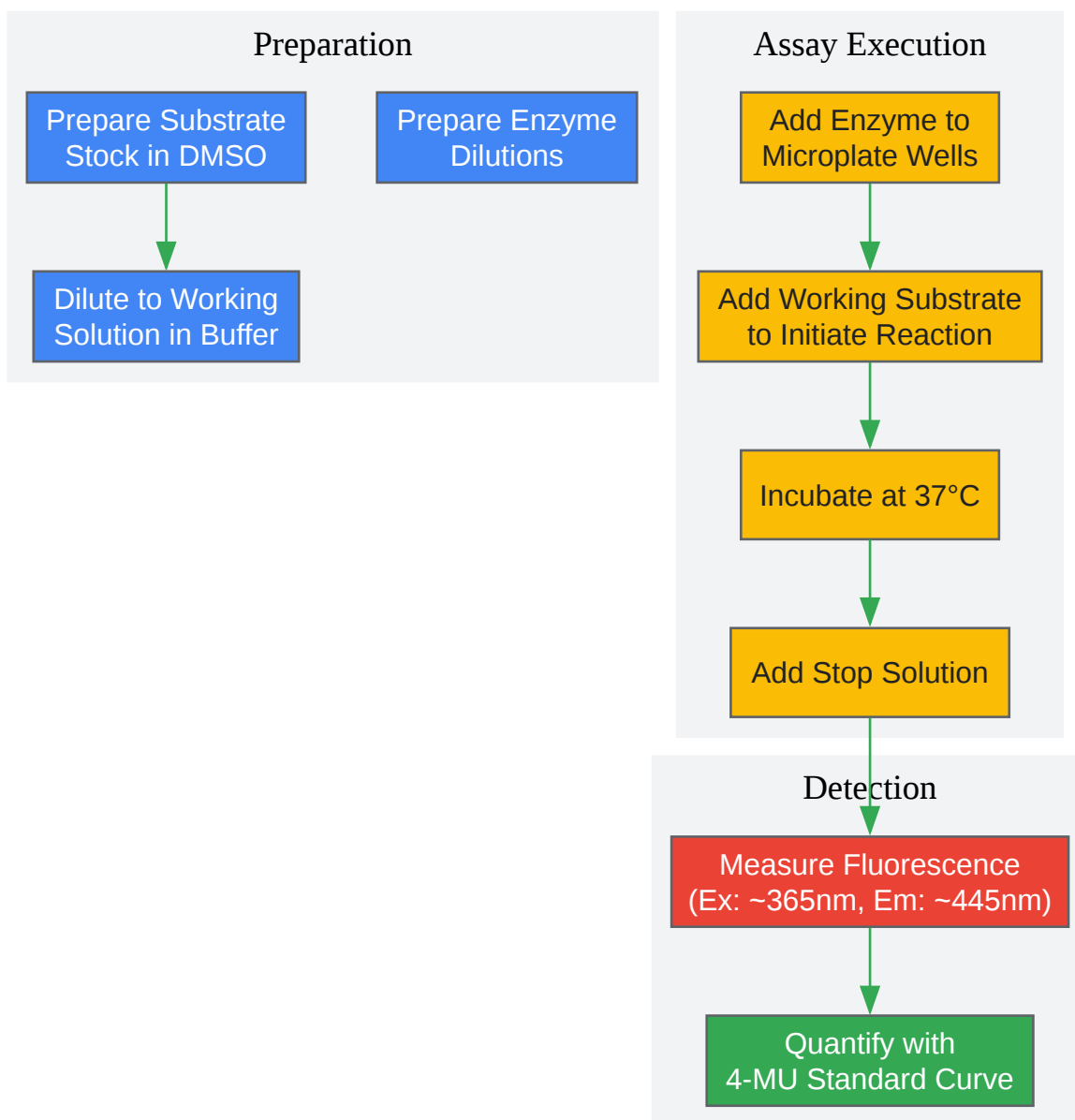
- **4-Methylumbelliferyl nonanoate** (substrate)

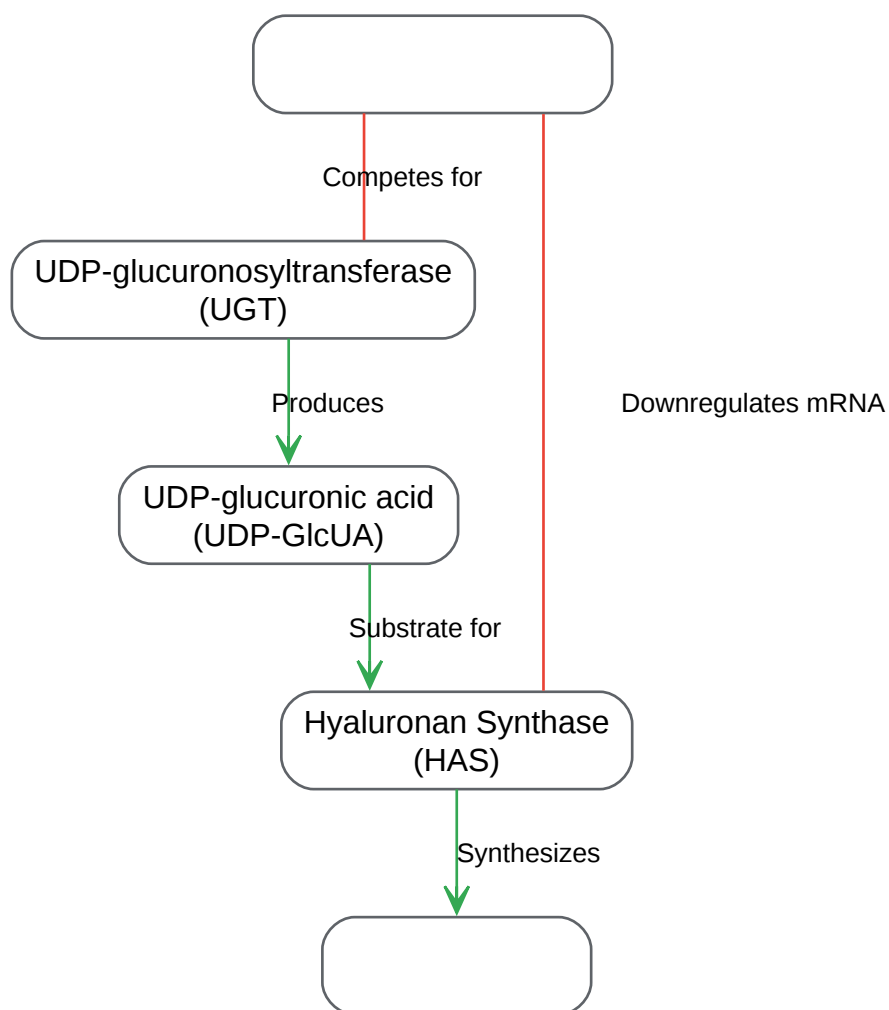
- Dimethyl sulfoxide (DMSO) for stock solution
- Assay buffer (e.g., 0.1 M phosphate buffer, pH 7.0)
- Enzyme solution (lipase or esterase)
- Stop solution (e.g., 0.2 M Glycine-NaOH, pH 10.5)
- 96-well black microplate
- Fluorometer

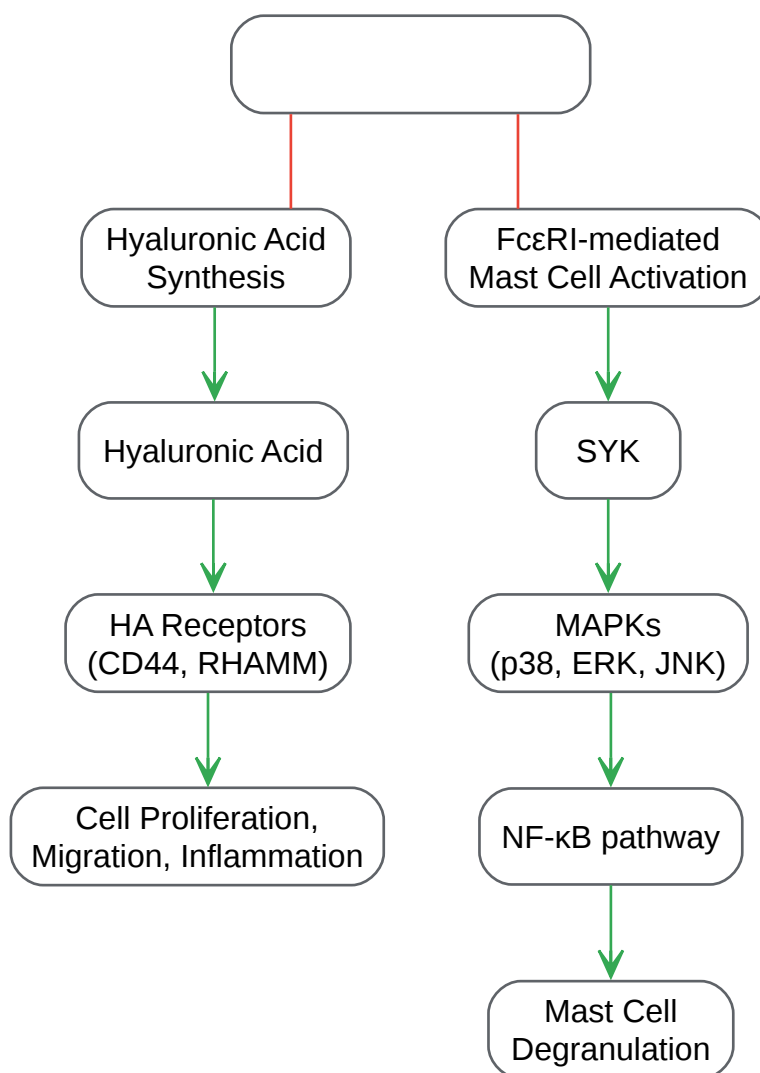
Procedure:

- **Substrate Stock Solution:** Prepare a stock solution of **4-Methylumbelliferyl nonanoate** (e.g., 10 mM) in DMSO. Store at -20°C.
- **Working Substrate Solution:** Dilute the stock solution in the assay buffer to the desired final concentration (e.g., 0.25 mM). Note that for longer chain fatty acid esters, the addition of a stabilizing agent like SDS (e.g., 0.006% w/v) and warming to 37°C may be necessary to ensure solubility.[5]
- **Enzyme Preparation:** Prepare dilutions of the enzyme in the assay buffer.
- **Assay:**
  - Add 50 µL of the enzyme solution to each well of the microplate.
  - To initiate the reaction, add 50 µL of the working substrate solution to each well.
  - Incubate the plate at a constant temperature (e.g., 37°C) for a specific period (e.g., 30 minutes).
- **Stopping the Reaction:** Add 100 µL of the stop solution to each well. This raises the pH, which enhances the fluorescence of the liberated 4-methylumbelliferone.
- **Fluorescence Measurement:** Measure the fluorescence using a fluorometer with excitation at approximately 365 nm and emission at approximately 445 nm.

- **Standard Curve:** A standard curve should be prepared using known concentrations of 4-methylumbelliferone to quantify the amount of product formed.







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